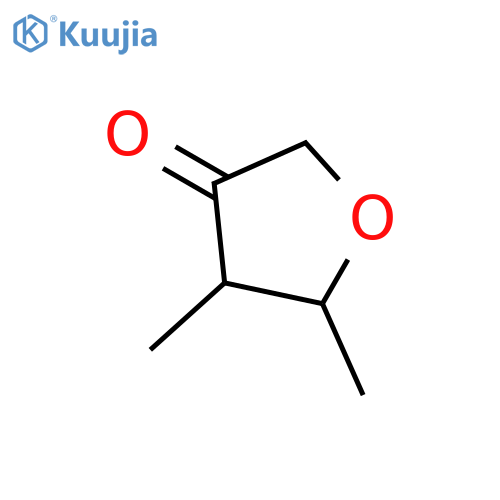Cas no 90238-77-0 (4,5-dimethyloxolan-3-one, Mixture of diastereomers)

90238-77-0 structure
商品名:4,5-dimethyloxolan-3-one, Mixture of diastereomers
4,5-dimethyloxolan-3-one, Mixture of diastereomers 化学的及び物理的性質
名前と識別子
-
- 3(2H)-Furanone, dihydro-4,5-dimethyl-
- 4,5-dimethyloxolan-3-one
- 4,5-dimethyloxolan-3-one, Mixture of diastereomers
- DTXSID50423902
- SCHEMBL9943074
- 4,5-dihydro-2-methyl-3(2H)-furanone
- EN300-266405
- 90238-77-0
- ISIVDUBNFATCAR-UHFFFAOYSA-N
-
- MDL: MFCD29907173
- インチ: InChI=1S/C6H10O2/c1-4-5(2)8-3-6(4)7/h4-5H,3H2,1-2H3
- InChIKey: ISIVDUBNFATCAR-UHFFFAOYSA-N
- ほほえんだ: CC1C(OCC1=O)C
計算された属性
- せいみつぶんしりょう: 114.068079557g/mol
- どういたいしつりょう: 114.068079557g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 109
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4,5-dimethyloxolan-3-one, Mixture of diastereomers 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A861050-1g |
4,5-Dimethyloxolan-3-one |
90238-77-0 | 95% | 1g |
$740.0 | 2024-08-02 | |
| Enamine | EN300-266405-2.5g |
4,5-dimethyloxolan-3-one, Mixture of diastereomers |
90238-77-0 | 95% | 2.5g |
$1428.0 | 2023-09-12 | |
| Enamine | EN300-266405-10.0g |
4,5-dimethyloxolan-3-one, Mixture of diastereomers |
90238-77-0 | 95% | 10.0g |
$3131.0 | 2023-03-01 | |
| Enamine | EN300-266405-0.5g |
4,5-dimethyloxolan-3-one, Mixture of diastereomers |
90238-77-0 | 95% | 0.5g |
$569.0 | 2023-09-12 | |
| 1PlusChem | 1P00H6YO-250mg |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 250mg |
$437.00 | 2025-02-28 | |
| 1PlusChem | 1P00H6YO-500mg |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 500mg |
$668.00 | 2025-02-28 | |
| A2B Chem LLC | AI01376-2.5g |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 2.5g |
$1539.00 | 2024-05-20 | |
| 1PlusChem | 1P00H6YO-5g |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 5g |
$2670.00 | 2024-04-20 | |
| Aaron | AR00H770-500mg |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 500mg |
$808.00 | 2025-01-24 | |
| 1PlusChem | 1P00H6YO-2.5g |
3(2H)-Furanone, dihydro-4,5-dimethyl- |
90238-77-0 | 95% | 2.5g |
$1622.00 | 2025-02-28 |
4,5-dimethyloxolan-3-one, Mixture of diastereomers 関連文献
-
Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
90238-77-0 (4,5-dimethyloxolan-3-one, Mixture of diastereomers) 関連製品
- 307-59-5(perfluorododecane)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:90238-77-0)4,5-dimethyloxolan-3-one, Mixture of diastereomers

清らかである:99%
はかる:1g
価格 ($):666.0